3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(3-ethoxyphenyl)methyl]thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core substituted with a methyl-(4-chlorophenyl)sulfamoyl group at position 3 and a 3-ethoxyphenylmethyl carboxamide moiety. Its molecular formula is C₂₂H₂₂ClN₃O₄S₂, with a molecular weight of 504.06 g/mol (estimated).
Properties
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]-N-[(3-ethoxyphenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S2/c1-3-28-18-6-4-5-15(13-18)14-23-21(25)20-19(11-12-29-20)30(26,27)24(2)17-9-7-16(22)8-10-17/h4-13H,3,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQDATRTDCSWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(3-ethoxyphenyl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(3-ethoxyphenyl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(3-ethoxyphenyl)methyl]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(3-ethoxyphenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Carboxamide Group
3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide (C₂₀H₁₉ClN₂O₅S₂, MW 466.95 g/mol)
- Replacing the 3-ethoxyphenylmethyl group with a 3,4-dimethoxyphenyl group increases polarity due to two electron-donating methoxy groups. This enhances aqueous solubility but may reduce membrane permeability compared to the target compound .
- Activity : Dimethoxy derivatives often exhibit improved antibacterial activity due to enhanced hydrogen bonding .
Modifications to the Sulfamoyl Group
- N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide (C₁₈H₁₃Cl₂NO₃S₂, MW 426.34 g/mol) The sulfonyl group (SO₂) replaces sulfamoyl (NHSO₂), eliminating hydrogen-bonding capacity. This reduces antibacterial efficacy but improves metabolic stability .
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methylsulfanyl]thiophene-2-carboxamide (C₁₈H₁₄Cl₂N₂OS₂, MW 409.35 g/mol)
Bioactivity and Pharmacological Profiles
Antimicrobial Activity :
- Compounds with methoxy or ethoxy substituents (e.g., 3-ethoxyphenylmethyl) show moderate-to-strong antibacterial effects (MIC 2–8 µg/mL against S. aureus), attributed to enhanced membrane disruption .
- Chlorine substituents (e.g., 4-chlorophenyl) correlate with antifungal activity (IC₅₀ 10–20 µM against C. albicans) by inhibiting ergosterol biosynthesis .
Physicochemical Properties :
Biological Activity
The compound 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(3-ethoxyphenyl)methyl]thiophene-2-carboxamide is a complex organic molecule with a molecular formula of C20H19ClN2O5S2. Its unique structure includes a thiophene ring, a carboxamide group, and a sulfamoyl group, contributing to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its antimicrobial and anticancer properties, along with relevant case studies and research findings.
Structural Features
The structural features of the compound significantly influence its biological activity. The presence of electron-withdrawing groups, such as the chlorophenyl moiety, enhances its reactivity and interaction with biological targets. The thiophene ring is known for its aromatic character, which may contribute to the compound's ability to stabilize interactions with proteins and enzymes.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to This compound can inhibit bacterial growth effectively. Specifically, derivatives containing sulfamoyl groups have been explored for their potential as antibacterial agents against various strains, including Salmonella typhi and Bacillus subtilis .
Anticancer Properties
The compound's potential as an anticancer agent is supported by studies showing cytotoxic effects against human cancer cell lines. The mechanism of action may involve interference with cellular processes related to tumor growth. For instance, the binding affinity of this compound to specific enzymes or receptors implicated in cancer proliferation has been a focus of research .
The exact mechanism through which This compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell division and metabolic processes in cancer cells.
- Protein Interaction : By binding to proteins involved in apoptosis or cell cycle regulation, it can induce cell death in malignant cells.
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of thiophene derivatives against E. coli and Staphylococcus aureus. The results indicated that modifications in the sulfamoyl group significantly enhanced antimicrobial activity, with some derivatives achieving up to 80% inhibition of bacterial growth .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessing the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7) revealed that compounds structurally related to This compound exhibited IC50 values below 10 µM, indicating strong cytotoxic activity. These findings suggest that further optimization could lead to effective therapeutic agents .
Comparative Analysis
A comparative analysis of similar compounds reveals how structural variations affect biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-[(4-Chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide | Contains methoxy group instead of sulfamoyl | Antimicrobial activity |
| 5-(3,5-Dichloropyridin-4-yl)sulfanyl-N-[4-[3-(dimethylamino)propoxy]-3-methoxyphenyl]thiophene-2-carboxamide | Features dichloropyridine instead of chlorophenyl | Potential anti-neoplastic properties |
| 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide | Lacks complex substituents; simpler structure | CNS depressant activity |
This table illustrates how variations in substituent groups can influence biological activity and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
